Linker Length as a Determinant of PROTAC Degradation Potency (DC50)
While direct head-to-head DC50 data for PROTACs using Boc-NH-PEG15-azide versus its PEG8 or PEG24 counterparts is not publicly available in a single study, class-level inference from systematic linker length studies provides a strong, quantifiable framework for its differentiation. Research on BET bromodomain degraders has demonstrated that cell activity is highly dependent on linker length, with a trend of PEG-3 > PEG-4 ≫ PEG-2 being observed, indicating a non-linear 'sweet spot' for optimal degradation . Extrapolating from this, the 15-unit PEG chain of Boc-NH-PEG15-azide places it within the reported optimal range of 12 to over 20 carbons for PROTAC linkers, a window that is distinct from shorter (e.g., PEG4/PEG8) or longer (e.g., PEG24) analogs [1]. This positioning suggests it offers a unique balance of reach and flexibility that cannot be matched by its shorter or longer peers.
| Evidence Dimension | Linker Length |
|---|---|
| Target Compound Data | 15 PEG units |
| Comparator Or Baseline | PEG4, PEG6, PEG8 linkers (common standards); PEG2, PEG3, PEG4 (from comparative SAR study); PEG24 (longer analog) |
| Quantified Difference | Positioned within the reported optimal linker length range of 12 to >20 carbons, and distinct from the 'gold standard' short linker range (PEG4-PEG8) [REFS-2, REFS-3]. |
| Conditions | Class-level inference based on PROTAC linker length-activity relationship studies in cellular degradation assays. |
Why This Matters
This informs procurement decisions by identifying Boc-NH-PEG15-azide as a strategic tool for exploring linker length-activity landscapes, particularly when initial hits with shorter PEG linkers (e.g., PEG4-PEG8) show suboptimal activity or when structural biology suggests a need for a longer tether.
- [1] MedChemExpress. PROTAC Linkers. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
